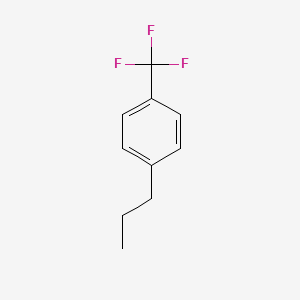
1-Propyl-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-Propyl-4-(trifluoromethyl)benzene” is a derivative of benzene, where one hydrogen atom of the benzene ring is replaced by a propyl group and another hydrogen atom is replaced by a trifluoromethyl group . The exact physical and chemical properties of this specific compound might not be readily available in standard databases.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a propyl group (C3H7) attached to one carbon and a trifluoromethyl group (CF3) attached to another carbon . The exact structure would depend on the positions of these groups on the benzene ring.Applications De Recherche Scientifique
Synthesis and Characterization of Novel Fluorine-containing Materials
1-Propyl-4-(trifluoromethyl)benzene plays a role in the synthesis of novel fluorine-containing materials. For instance, it is involved in the creation of new fluorine-containing polyetherimides, characterized by technologies such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). These materials have potential applications in various fields due to their unique properties (Yu Xin-hai, 2010).
Organic Chemistry and Molecular Interaction Studies
In the domain of organic chemistry, this compound is used to study selective lithiation and subsequent electrophilic substitution. These processes are crucial for understanding molecular interactions and reactions (M. Schlosser, J. Porwisiak, F. Mongin, 1998). Additionally, its derivatives are explored for lithiation and silylation reactions, contributing to the knowledge of organometallic chemistry (J. W. Fitch, P. Cassidy, Mehreen Ahmed, 1996).
Catalysis and Chemical Reactions
This compound is also significant in catalysis research. It's used in studies involving the trifluoromethylation of aromatic compounds, a reaction vital in creating various chemical products (E. Mejía, A. Togni, 2012).
Development of Electrochemical Technologies
Research on compounds containing this compound leads to advancements in electrochemical technologies. Studies have been conducted on peripherally tetra-substituted phthalocyanines bearing derivatives of this compound, showing potential applications in electrochemical fields (Ayşe Aktaş Kamiloğlu, D. Akyüz, A. Koca, Irfan Acar, 2018).
Material Science and Engineering
In material science, its derivatives are used to create robust honeycomb-like layered structures with applications in various engineering fields. This includes the development of new zirconium phosphonate frameworks (M. Taddei, F. Costantino, R. Vivani, S. Sabatini, S. Lim, Seth M. Cohen, 2014).
Propriétés
IUPAC Name |
1-propyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXWTILSPGNEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)
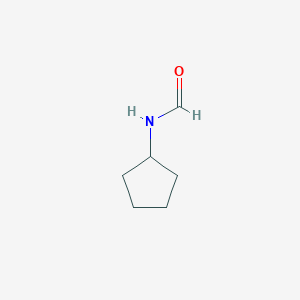
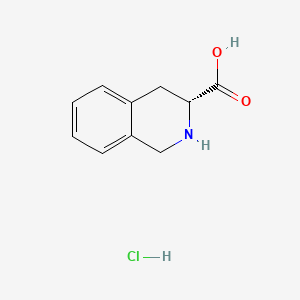
![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)

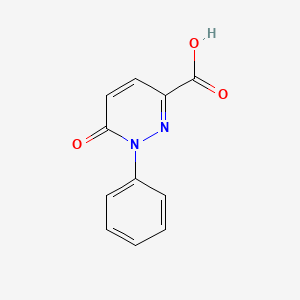
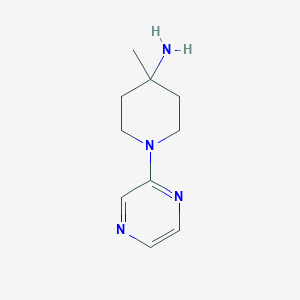
![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

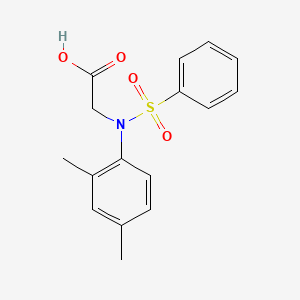
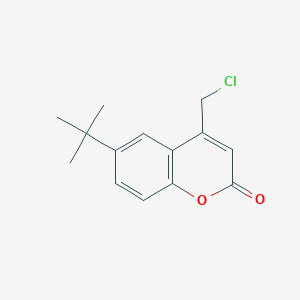
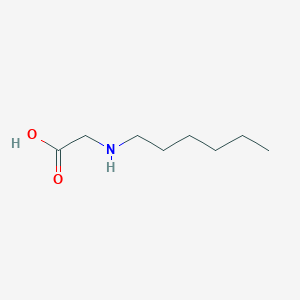
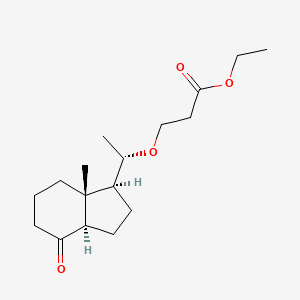
![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)